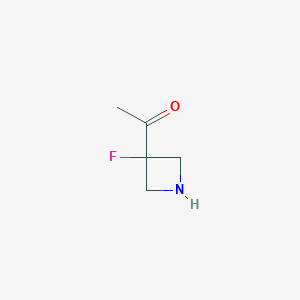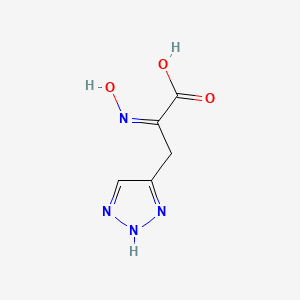
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a hydroxyimino group and a triazole ring, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a hydroxyimino precursor and a triazole derivative. The reaction is often carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form various products.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of triazole derivatives with different functional groups.
Applications De Recherche Scientifique
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid exerts its effects involves its interaction with molecular targets through its hydroxyimino and triazole groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions is key to its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)butanoic acid
- 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)pentanoic acid
- 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)hexanoic acid
Uniqueness
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific chain length and the positioning of the hydroxyimino and triazole groups. This unique structure imparts distinct reactivity and interaction profiles compared to its analogs, making it particularly valuable in certain applications.
Propriétés
Formule moléculaire |
C5H6N4O3 |
|---|---|
Poids moléculaire |
170.13 g/mol |
Nom IUPAC |
(2Z)-2-hydroxyimino-3-(2H-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C5H6N4O3/c10-5(11)4(8-12)1-3-2-6-9-7-3/h2,12H,1H2,(H,10,11)(H,6,7,9)/b8-4- |
Clé InChI |
PMFKQZGFOMVNMB-YWEYNIOJSA-N |
SMILES isomérique |
C1=NNN=C1C/C(=N/O)/C(=O)O |
SMILES canonique |
C1=NNN=C1CC(=NO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


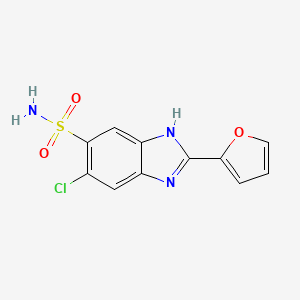
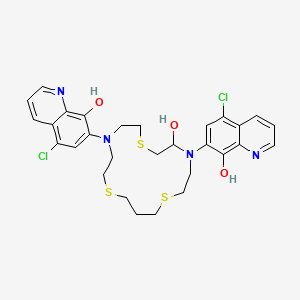
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
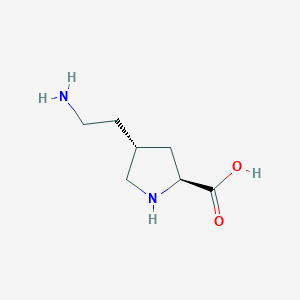
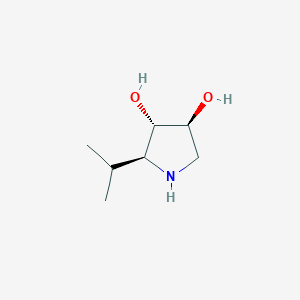
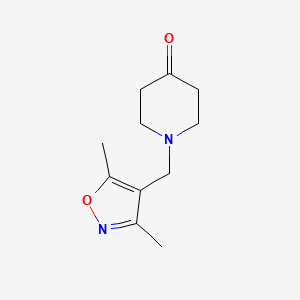

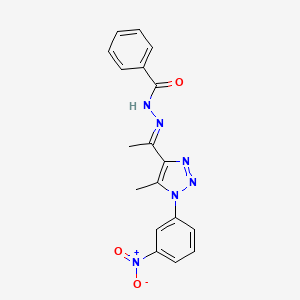
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)
